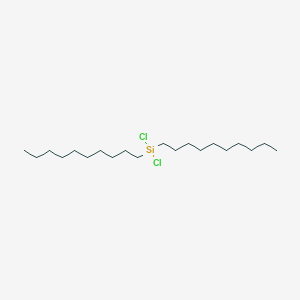

Dichlorodidecylsilane

説明

Dichlorodidecylsilane (theoretical formula: (C₁₀H₂₁)₂SiCl₂) is a dichlorosilane featuring two decyl (C10) alkyl groups bonded to a silicon atom with two chlorine substituents. Dichlorosilanes are critical in silicone chemistry, serving as precursors for silicones, surface modifiers, and intermediates in organic synthesis. Their reactivity stems from the Si–Cl bonds, which hydrolyze readily to form siloxanes and hydrochloric acid (HCl) .

特性

CAS番号 |

88794-42-7 |

|---|---|

分子式 |

C20H42Cl2Si |

分子量 |

381.5 g/mol |

IUPAC名 |

dichloro(didecyl)silane |

InChI |

InChI=1S/C20H42Cl2Si/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |

InChIキー |

ZSIRUETWHYUHDD-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC[Si](CCCCCCCCCC)(Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Dichlorosilanes

The following analysis compares Dichlorodidecylsilane with structurally related dichlorosilanes, leveraging data from the provided evidence:

Dichlorodimethylsilane (Cl₂Si(CH₃)₂)

- Molecular Formula : C₂H₆Cl₂Si

- Molecular Weight : 129.06 g/mol

- Key Properties :

- Applications: Primary monomer in silicone polymer production.

- Safety: No established occupational exposure limits, but requires stringent handling due to corrosivity and acute toxicity .

Dicyclohexyldichlorosilane (Cl₂Si(C₆H₁₁)₂)

- Molecular Formula : C₁₂H₂₂Cl₂Si

- Molecular Weight : 265.29 g/mol

- Key Properties :

- Bulky cyclohexyl groups reduce reactivity compared to methyl analogs.

- Higher boiling point due to increased molecular weight and steric hindrance.

- Applications : Used in specialized organic synthesis and as a silylating agent.

Diethyldichlorosilane (Cl₂Si(C₂H₅)₂)

- Molecular Formula : C₄H₁₀Cl₂Si

- Molecular Weight : ~169.10 g/mol (calculated)

- Key Properties :

- Ethyl groups balance reactivity and stability, making it a versatile intermediate.

- Less volatile than dichlorodimethylsilane but more reactive than cyclohexyl derivatives.

- Applications: Intermediate in silicone and organosilicon compound synthesis .

Dimethyloctadecylchlorosilane (ClSi(CH₃)₂C₁₈H₃₇)

- Molecular Formula : C₂₀H₄₃ClSi

- Molecular Weight : 347.10 g/mol

- Key Properties :

- Long octadecyl (C18) chain imparts hydrophobicity and reduces reactivity.

- Used for surface modification (e.g., silica gel derivatization in chromatography).

- Safety : Lower volatility reduces inhalation risks compared to smaller dichlorosilanes.

Dichloromethylsilane (Cl₂SiHCH₃)

- Molecular Formula : CH₄Cl₂Si

- Molecular Weight : 115.04 g/mol

- Key Properties :

- Presence of a Si–H bond enhances reactivity, enabling hydrosilylation reactions.

- Reacts violently with water, releasing HCl and hydrogen gas.

Comparative Analysis Table

*Theoretical compound; properties inferred from structural analogs.

Key Findings

Substituent Impact :

- Smaller substituents (e.g., methyl) increase reactivity and volatility, while bulkier groups (e.g., cyclohexyl, decyl) reduce hydrolysis rates and enhance hydrophobicity.

- Long alkyl chains (e.g., decyl, octadecyl) improve thermal stability and surface-modifying properties .

Applications :

- Dichlorodimethylsilane dominates silicone production due to its high reactivity .

- Dichlorodidecylsilane’s theoretical applications align with surface treatments, leveraging its long hydrophobic chains.

Safety :

- All dichlorosilanes release HCl upon hydrolysis, necessitating inert handling conditions.

- Volatile compounds (e.g., dichlorodimethylsilane) pose higher inhalation risks compared to larger analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。